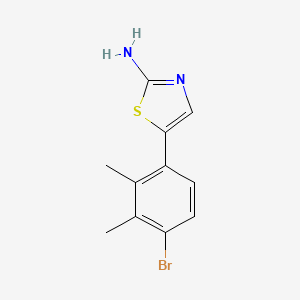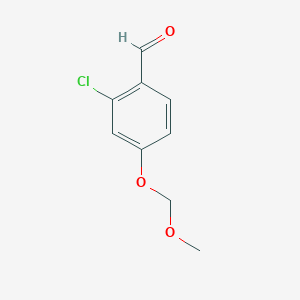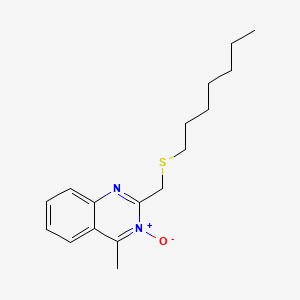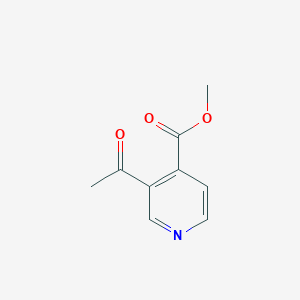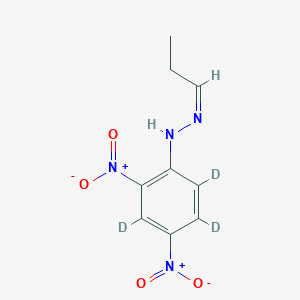
Propionaldehyde 2,4-Dinitrophenylhydrazone-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propionaldehyde 2,4-Dinitrophenylhydrazone-d3 is a stable isotope-labeled compound used primarily in analytical chemistry. It is a derivative of propionaldehyde and 2,4-dinitrophenylhydrazine, where the hydrogen atoms are replaced by deuterium (d3). This compound is often used as a reference standard in various analytical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propionaldehyde 2,4-Dinitrophenylhydrazone-d3 typically involves the reaction of propionaldehyde with 2,4-dinitrophenylhydrazine in the presence of a deuterium source. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and isotopic labeling of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Propionaldehyde 2,4-Dinitrophenylhydrazone-d3 undergoes various chemical reactions, including:
Condensation Reactions: It forms hydrazones through condensation with aldehydes and ketones.
Oxidation and Reduction: It can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Propionaldehyde 2,4-Dinitrophenylhydrazone-d3 is widely used in scientific research, including:
Analytical Chemistry: As a reference standard for the quantification of aldehydes and ketones.
Environmental Analysis: For detecting and measuring pollutants in environmental samples.
Biological Studies: In the study of metabolic pathways involving aldehydes.
Industrial Applications: Used in quality control and assurance processes in various industries.
Wirkmechanismus
The mechanism of action of Propionaldehyde 2,4-Dinitrophenylhydrazone-d3 involves nucleophilic addition-elimination reactions. The compound adds across the carbon-oxygen double bond of aldehydes and ketones, forming a hydrazone intermediate, which then eliminates a molecule of water . This mechanism is crucial for its role as a derivatizing agent in analytical chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Formaldehyde 2,4-Dinitrophenylhydrazone
- Acetaldehyde 2,4-Dinitrophenylhydrazone
- Benzaldehyde 2,4-Dinitrophenylhydrazone
Uniqueness
Propionaldehyde 2,4-Dinitrophenylhydrazone-d3 is unique due to its isotopic labeling with deuterium, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in research and industrial applications where accurate quantification is essential .
Eigenschaften
Molekularformel |
C9H10N4O4 |
|---|---|
Molekulargewicht |
241.22 g/mol |
IUPAC-Name |
2,3,5-trideuterio-4,6-dinitro-N-[(Z)-propylideneamino]aniline |
InChI |
InChI=1S/C9H10N4O4/c1-2-5-10-11-8-4-3-7(12(14)15)6-9(8)13(16)17/h3-6,11H,2H2,1H3/b10-5-/i3D,4D,6D |
InChI-Schlüssel |
NFQHZOZOFGDSIN-ZREMWQALSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1N/N=C\CC)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H] |
Kanonische SMILES |
CCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







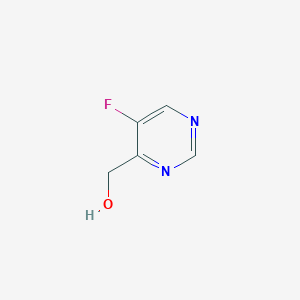

![2,3-Dihydro-naphto[1,8-bc]pyran-2-one](/img/structure/B14022921.png)
